An In-depth Technical Guide to 2',4'-Dimethoxyacetophenone (CAS Number 829-20-9)
An In-depth Technical Guide to 2',4'-Dimethoxyacetophenone (CAS Number 829-20-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dimethoxyacetophenone is an aromatic ketone that serves as a versatile and crucial intermediate in the synthesis of a wide array of organic compounds. Characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 4, and an acetyl group at position 1, this compound is a valuable building block in medicinal chemistry and the fragrance industry. Its chemical structure lends itself to various reactions, making it a precursor for numerous pharmacologically active molecules and specialty chemicals.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its role in research and development.
Chemical and Physical Properties
2',4'-Dimethoxyacetophenone is a white to off-white crystalline solid at room temperature.[4][5][6] It is noted to be light-sensitive and should be stored accordingly.[6][7] It exhibits good solubility in common organic solvents such as dichloromethane (B109758), ethyl acetate, ethanol, and ether, but is only sparingly soluble in water.[4][6]
Table 1: Physical and Chemical Properties of 2',4'-Dimethoxyacetophenone
| Property | Value | Reference(s) |
| CAS Number | 829-20-9 | [8] |
| Molecular Formula | C₁₀H₁₂O₃ | [8] |
| Molecular Weight | 180.20 g/mol | [8] |
| Appearance | White to off-white crystalline powder/solid | [4][5][6] |
| Melting Point | 37-40 °C | [5] |
| Boiling Point | 288 °C (lit.) | [5] |
| Synonyms | Resacetophenone dimethyl ether, 1-(2,4-Dimethoxyphenyl)ethanone | [8] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol, ethanol, ether. Sparingly soluble in water. | [4][6] |
| Sensitivity | Light Sensitive | [6][7] |
Spectroscopic Data
The structural elucidation of 2',4'-Dimethoxyacetophenone is confirmed by various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the methoxy groups, and the acetyl group.
Table 2: ¹H NMR Spectral Data for 2',4'-Dimethoxyacetophenone (90 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.82 | d | 1H | H-6' |
| 6.51 | dd | 1H | H-5' |
| 6.45 | d | 1H | H-3' |
| 3.88 | s | 3H | OCH₃ (at C-2' or C-4') |
| 3.84 | s | 3H | OCH₃ (at C-4' or C-2') |
| 2.56 | s | 3H | COCH₃ |
| Data sourced from ChemicalBook. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the methyl carbon of the acetyl group.
Table 3: ¹³C NMR Spectral Data for 2',4'-Dimethoxyacetophenone (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 197.9 | C=O |
| 164.2 | C-4' |
| 160.7 | C-2' |
| 132.8 | C-6' |
| 120.2 | C-1' |
| 105.2 | C-5' |
| 98.3 | C-3' |
| 55.6 | OCH₃ |
| 55.5 | OCH₃ |
| 31.8 | COCH₃ |
| Data sourced from SpectraBase.[5] |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for 2',4'-Dimethoxyacetophenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O (Aryl ketone) stretch |
| ~1605, ~1575 | Medium-Strong | C=C (Aromatic ring) stretch |
| ~1260, ~1030 | Strong | C-O (Ether) stretch |
| ~2950, ~2840 | Medium | C-H (Aliphatic) stretch |
| Data interpreted from NIST WebBook IR Spectrum. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry reveals a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Table 5: Key Mass Spectrometry Data for 2',4'-Dimethoxyacetophenone
| m/z | Relative Intensity | Assignment |
| 180 | ~26% | [M]⁺ (Molecular ion) |
| 165 | 100% | [M-CH₃]⁺ |
| 137 | ~10% | [M-COCH₃]⁺ |
| 122 | ~10% | [M-CH₃-COCH₃]⁺ |
| 77 | ~7% | [C₆H₅]⁺ |
| Data sourced from ChemicalBook and NIST WebBook. |
Synthesis of 2',4'-Dimethoxyacetophenone
Several synthetic routes to 2',4'-Dimethoxyacetophenone have been reported, with the most common being the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) and the methylation of resacetophenone.
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
This method involves the reaction of 1,3-dimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Materials:
-
1,3-Dimethoxybenzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: A solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.
-
Addition of Substrate: A solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude 2',4'-Dimethoxyacetophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Alternative Synthesis: Methylation of Resacetophenone
Another common method is the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone) using a methylating agent like dimethyl sulfate in the presence of a base.
Procedure Outline:
-
Resacetophenone is dissolved in an appropriate solvent.
-
A base, such as aqueous sodium hydroxide, is added.
-
Dimethyl sulfate is added portion-wise while maintaining the reaction temperature.
-
After the reaction is complete, the mixture is worked up to isolate the product, which is then purified.
This method is particularly useful when starting from the readily available dihydroxy precursor.
Applications in Research and Development
2',4'-Dimethoxyacetophenone is not typically used for its direct biological effects but rather as a pivotal intermediate in the synthesis of more complex molecules with significant pharmacological activities.
Synthesis of Chalcones
A primary application of 2',4'-Dimethoxyacetophenone is in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce chalcones.[5] Chalcones are a class of flavonoids known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 2',4'-dimethoxy substitution pattern on one of the aromatic rings of the resulting chalcone (B49325) is a common feature in the design of new therapeutic agents.
Pharmaceutical Intermediate
This compound serves as a precursor for various pharmaceutical agents. For instance, it is a building block in the synthesis of molecules that have been investigated as potential β-secretase inhibitors and anti-apoptotic agents, which are relevant in the research of neurodegenerative diseases like Alzheimer's. Its structure is also incorporated into the synthesis of antitrypanosomal agents.[5]
Fragrance and Agrochemical Industries
In addition to its role in drug development, 2',4'-Dimethoxyacetophenone is utilized in the fragrance industry due to its pleasant aroma.[1][2] It is also a precursor in the synthesis of certain agrochemicals.[1][2]
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published data on the direct biological activity of 2',4'-Dimethoxyacetophenone itself. The vast majority of research focuses on the pharmacological properties of the more complex molecules synthesized from this intermediate. For example, chalcones derived from it have been shown to modulate various signaling pathways, including those involved in inflammation and cancer cell proliferation. However, it is the resulting chalcone structure, not the initial acetophenone, that is credited with these activities.
Therefore, for drug development professionals, the value of 2',4'-Dimethoxyacetophenone lies in its utility as a scaffold to build molecules with desired biological targets, rather than possessing intrinsic activity itself. Researchers investigating the biological effects of compounds synthesized from this precursor should focus their studies on the final products.
Safety and Handling
2',4'-Dimethoxyacetophenone is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. As it is light-sensitive, it should be kept in a dark place.[6][7]
In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.
Conclusion
2',4'-Dimethoxyacetophenone (CAS 829-20-9) is a commercially available and synthetically important aromatic ketone. Its value to the scientific community, particularly in drug discovery and development, is primarily as a versatile and accessible building block. The well-defined chemical properties and spectroscopic data, along with established synthetic protocols, make it a reliable starting material for the creation of novel compounds, most notably chalcones and other heterocyclic systems with a wide range of biological activities. While the compound itself is not known for significant direct pharmacological effects, its role as a key intermediate ensures its continued importance in the pipeline of medicinal chemistry and organic synthesis. Future research may explore any latent biological activities of this compound, but its current and primary utility remains in its capacity as a synthetic precursor.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]
- 4. spectrabase.com [spectrabase.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2,4-Dimethoxyacetophenone CAS#: 829-20-9 [amp.chemicalbook.com]
- 7. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]
- 8. rsc.org [rsc.org]
